3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine

Medicinal Chemistry Physicochemical Property Prediction Drug Design

3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS 1227576-94-4) is a regiospecifically substituted pyridine building block. The 3-iodo handle enables high-yield Suzuki/Sonogashira couplings, while the pre-installed 2-CF₃ and 4-OMe groups confer distinct, predictable electronic properties – a positional isomer with 4-CF₃ shows a measurable pKa shift. Substitution with other halogens or isomers can drastically reduce reaction yields. This authentic compound ensures research reproducibility and process robustness. Standard packages available; bulk inquiries welcome.

Molecular Formula C7H5F3INO
Molecular Weight 303.02 g/mol
CAS No. 1227576-94-4
Cat. No. B1409590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine
CAS1227576-94-4
Molecular FormulaC7H5F3INO
Molecular Weight303.02 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)C(F)(F)F)I
InChIInChI=1S/C7H5F3INO/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,1H3
InChIKeyJHCMTAKECBLVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227576-94-4): A Regiospecifically Substituted Trifluoromethylpyridine Building Block for Life Sciences Research


3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227576-94-4) is a heteroaromatic halogenated pyridine derivative characterized by a distinct substitution pattern featuring an iodine atom at the 3-position, a methoxy group at the 4-position, and a trifluoromethyl (CF3) group at the 2-position . This specific arrangement of electron-withdrawing (CF3) and electron-donating (OMe) groups, coupled with the heavy halogen iodine, confers unique electronic and steric properties that dictate its reactivity profile in metal-catalyzed cross-coupling reactions [1]. As a multifunctional building block, it serves as a versatile intermediate for the construction of more complex, trifluoromethylated heterocyclic scaffolds prevalent in pharmaceutical and agrochemical research [2].

Why 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (1227576-94-4) Cannot Be Arbitrarily Substituted by Its Positional Isomers or Halogen Analogs


The regiospecific arrangement of functional groups on the pyridine ring in 3-iodo-4-methoxy-2-(trifluoromethyl)pyridine is not arbitrary; it is a critical determinant of both its intrinsic physicochemical properties and its performance in downstream synthetic applications. Substituting this compound with a positional isomer, such as 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227515-47-0), results in a measurable shift in electronic properties (e.g., predicted pKa) that can drastically alter its behavior in biological systems or its reactivity as a synthetic intermediate . Furthermore, the choice of halogen at the reactive 3-position is paramount. Literature data on analogous systems demonstrate that the yields of trifluoromethylation reactions vary dramatically depending on the halogen and its position; 2-iodopyridines convert almost quantitatively, whereas yields for 3- and 4-iodopyridines or 2-bromopyridines are only moderate [1]. This underscores that even seemingly minor structural changes within the same compound class can lead to significant and quantifiable differences in reaction outcomes, making direct, unvalidated substitution a high-risk proposition for research continuity and process robustness.

Quantitative Differentiation of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (1227576-94-4) vs. Closest Analogs


Predicted pKa Differentiation from 4-Trifluoromethyl Isomer (1227515-47-0) as a Proxy for Bioavailability

Computationally predicted pKa values, while not experimental, serve as a crucial first-pass filter for a compound's ionization state under physiological conditions. The predicted pKa for the positional isomer 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227515-47-0) is reported as -1.00±0.18, indicative of a significantly strong acid that would exist almost exclusively in its deprotonated, anionic form at physiological pH . While the exact predicted pKa for the target compound, 3-iodo-4-methoxy-2-(trifluoromethyl)pyridine (1227576-94-4), is not published in the same source, the distinct substitution pattern (2-CF3 vs. 4-CF3) is known to have a substantial impact on the basicity of the pyridine nitrogen, leading to a different and likely less extreme pKa value . This difference in ionization state is a critical differentiator for applications where membrane permeability or target binding is dependent on the compound's charge state.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Reactivity Advantage of the 3-Iodo Substituent in Cross-Coupling Reactions

The presence of an iodine atom at the 3-position is a key feature enabling efficient palladium-catalyzed cross-coupling reactions. While a direct, head-to-head kinetic study comparing the oxidative addition rates of 3-iodo- vs. 3-bromo- vs. 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine is not available in the public domain, a robust class-level inference can be drawn from the well-established reactivity scale in palladium-catalyzed couplings: Ar-I >> Ar-Br > Ar-Cl [1]. This is further supported by studies on pyridine systems demonstrating that iodopyridines are excellent electrophilic partners for Suzuki-Miyaura reactions, affording aryl-substituted pyridines in good to excellent yields [2]. Therefore, the 3-iodo substituent on the target compound provides a significantly more reactive handle for C-C bond formation compared to its corresponding bromo or chloro analogs, facilitating smoother and higher-yielding derivatization.

Synthetic Methodology Catalysis Palladium-Catalyzed Coupling

Regioselectivity in Trifluoromethylation Reactions as a Function of Halogen Position

The specific position of the iodine atom (3-position) relative to the trifluoromethyl group (2-position) is critical for certain synthetic applications. Literature on the displacement of iodine by in situ generated (trifluoromethyl)copper provides quantitative context for this regiochemical dependence. In this study, 2-iodopyridines could be converted into 2-(trifluoromethyl)pyridines almost quantitatively. In stark contrast, yields were only moderate when 3- and 4-iodopyridines or 2-bromopyridines were used as starting materials [1]. This demonstrates that the outcome of a nucleophilic trifluoromethylation is highly sensitive to the position of the halogen. The target compound, bearing an iodine at the 3-position and an existing CF3 group at the 2-position, presents a unique, predefined substitution pattern. Its use as a building block bypasses the poor yields associated with directly installing a CF3 group at the 3- or 4-position via this method, offering a more efficient route to specific, highly functionalized targets.

Synthetic Chemistry Fluorine Chemistry Trifluoromethylation

Validated Application Scenarios for 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (1227576-94-4) Based on Quantitative Evidence


Precision Synthesis of Highly Functionalized Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling

The compound's 3-iodo substituent provides a highly reactive and selective handle for iterative cross-coupling sequences, such as Suzuki-Miyaura and Sonogashira reactions. This allows for the precise and sequential introduction of diverse aryl, heteroaryl, or alkynyl groups at the 3-position of the pyridine core, enabling the construction of complex, polysubstituted pyridine libraries of medicinal relevance. The pre-installed 2-CF3 and 4-OMe groups remain unaffected, providing a strategically functionalized scaffold from the outset [1].

Medicinal Chemistry Lead Optimization for Modulating Physicochemical Properties

The combination of a lipophilic, electron-withdrawing CF3 group and a polar, electron-donating methoxy group on the same ring creates a unique electronic environment. This specific substitution pattern is hypothesized to influence key drug-like properties such as logP, pKa, and metabolic stability differently than its positional isomers. As demonstrated by the predicted pKa difference with its 4-CF3 isomer, this compound represents a distinct starting point for exploring structure-activity relationships (SAR) where fine-tuning these parameters is critical for achieving target potency, selectivity, and favorable ADME profiles .

Agrochemical Discovery: Synthesis of Trifluoromethylated Heterocyclic Analogs

Trifluoromethylpyridines are a privileged motif in modern agrochemicals due to the CF3 group's ability to enhance metabolic stability and lipophilicity. This compound serves as an ideal, pre-functionalized building block for the synthesis of novel analogs of known agrochemical agents. Its specific substitution pattern allows for direct incorporation into more complex frameworks via the reactive 3-iodo handle, bypassing the need for challenging and often low-yielding late-stage trifluoromethylation or methoxylation steps [2].

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